Cas no 344253-18-5 (1-bromoheptane-7,7,7-d3)
1-bromoheptane-7,7,7-d3 Chemical and Physical Properties
Names and Identifiers
-
- 1-bromoheptane-7,7,7-d3
- 7-bromo-1,1,1-trideuterioheptane
- CS-0568638
- HY-W016577S1
- DB-311993
- D98398
- 1-Bromoheptane-d3
- 1-bromo(7,7,7-?H?)heptane
- 344253-18-5
-
- Inchi: 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3
- InChI Key: LSXKDWGTSHCFPP-FIBGUPNXSA-N
- SMILES: BrCCCCCCC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 181.05454g/mol
- Monoisotopic Mass: 181.05454g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 35.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
1-bromoheptane-7,7,7-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B683892-10mg |
1-Bromoheptane-7,7,7-d3 |
344253-18-5 | 10mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B683892-50mg |
1-Bromoheptane-7,7,7-d3 |
344253-18-5 | 50mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B683892-100mg |
1-Bromoheptane-7,7,7-d3 |
344253-18-5 | 100mg |
$ 115.00 | 2023-04-18 | ||
| A2B Chem LLC | AF66762-500mg |
1-BROMOHEPTANE-7,7,7-D3 |
344253-18-5 | 500mg |
$380.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66762-1g |
1-BROMOHEPTANE-7,7,7-D3 |
344253-18-5 | 1g |
$521.00 | 2024-04-20 | ||
| 1PlusChem | 1P00C5XM-1g |
1-Bromoheptane-7,7,7-d3 |
344253-18-5 | 1g |
$521.00 | 2025-02-25 | ||
| 1PlusChem | 1P00C5XM-500mg |
1-Bromoheptane-7,7,7-d3 |
344253-18-5 | 500mg |
$380.00 | 2025-02-25 |
1-bromoheptane-7,7,7-d3 Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-bromoheptane-7,7,7-d3
Introduction to 1-Bromoheptane-7,7,7-d3 (CAS No. 344253-18-5)
1-Bromoheptane-7,7,7-d3 (CAS No. 344253-18-5) is a deuterated derivative of 1-bromoheptane, a compound that has gained significant attention in the fields of organic synthesis and analytical chemistry. The presence of deuterium atoms in the molecule makes it particularly useful for various applications, including nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry.
The chemical structure of 1-Bromoheptane-7,7,7-d3 consists of a seven-carbon alkyl chain with a bromine atom at the first carbon position and three deuterium atoms at the terminal carbon. This unique structure provides several advantages over its non-deuterated counterpart. The deuterium atoms enhance the stability of the molecule, making it less susceptible to isotopic exchange and providing a more consistent reference point in analytical techniques.
In recent years, the use of deuterated compounds like 1-Bromoheptane-7,7,7-d3 has become increasingly prevalent in pharmaceutical research and development. Deuterium substitution can significantly affect the pharmacokinetic properties of drugs, often leading to improved metabolic stability and reduced toxicity. This has opened up new avenues for drug discovery and optimization, particularly in the development of prodrugs and drug delivery systems.
1-Bromoheptane-7,7,7-d3 is also a valuable reagent in organic synthesis. Its bromine functionality makes it an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups into organic molecules. This versatility has made it a popular choice in synthetic routes for complex natural products and pharmaceutical intermediates.
In the context of NMR spectroscopy, 1-Bromoheptane-7,7,7-d3 serves as an excellent internal standard due to its well-defined chemical shifts and high signal-to-noise ratio. The deuterium atoms provide additional peaks that can be used to calibrate NMR spectra accurately. This is particularly useful in quantitative NMR (qNMR) analysis, where precise measurements are crucial for determining the purity and composition of samples.
The latest research on deuterated compounds has highlighted their potential in environmental monitoring and forensic science. For instance, studies have shown that deuterated analogs can be used to trace the fate and transport of pollutants in environmental systems. In forensic applications, deuterated compounds like 1-Bromoheptane-7,7,7-d3 can serve as internal standards to ensure accurate quantification of trace evidence.
In summary, 1-Bromoheptane-7,7,7-d3 (CAS No. 344253-18-5) is a versatile and valuable compound with a wide range of applications in analytical chemistry, organic synthesis, pharmaceutical research, environmental monitoring, and forensic science. Its unique properties make it an indispensable tool for researchers and scientists working in these fields.
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